Cas no 64111-99-5 (HAE)

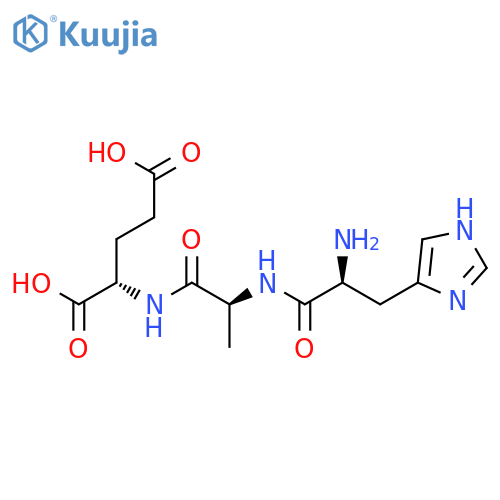

HAE structure

商品名:HAE

CAS番号:64111-99-5

MF:C14H21N5O6

メガワット:355.346442937851

CID:4093969

HAE セキュリティ情報

- ちょぞうじょうけん:Protect from light Powder -80°C 2 years -20°C 1 year In solvent -80°C 6 months -20°C 1 month

HAE 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce51236-5mg |

HAE |

64111-99-5 | 98% | 5mg |

¥5171.00 | 2023-09-07 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce51236-10mg |

HAE |

64111-99-5 | 98% | 10mg |

¥7845.00 | 2023-09-07 | |

| TargetMol Chemicals | TP1401-5 mg |

HAE |

64111-99-5 | 99.85% | 5mg |

¥ 3,997 | 2023-07-11 | |

| TargetMol Chemicals | TP1401-100 mg |

HAE |

64111-99-5 | 99.85% | 100MG |

¥ 22,172 | 2023-07-11 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TP1401-10 mg |

HAE |

64111-99-5 | 10mg |

¥6717.00 | 2023-01-29 | ||

| TargetMol Chemicals | TP1401-1 mg |

HAE |

64111-99-5 | 99.85% | 1mg |

¥ 1,317 | 2023-07-11 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TP1401-5 mg |

HAE |

64111-99-5 | 5mg |

¥3987.00 | 2023-01-29 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00819808-5mg |

HAE |

64111-99-5 | 98% | 5mg |

¥6769.0 | 2024-04-18 | |

| TargetMol Chemicals | TP1401-10 mg |

HAE |

64111-99-5 | 99.85% | 10mg |

¥ 6,717 | 2023-07-11 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TP1401-25 mg |

HAE |

64111-99-5 | 25mg |

¥12090.00 | 2023-01-29 |

HAE 関連文献

-

Stephen Hanessian,Juan Pablo Maianti,Vu Linh Ly,Benoît Deschênes-Simard Chem. Sci., 2012,3, 249-256

-

2. Translating endoplasmic reticulum biology into the clinic: a role for ER-targeted natural products?David M. Pereira,Patrícia Valentão,Georgina Correia-da-Silva,Natércia Teixeira,Paula B. Andrade Nat. Prod. Rep., 2015,32, 705-722

-

Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237

-

Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750

-

Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635

64111-99-5 (HAE) 関連製品

- 1820575-47-0(tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride)

- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)

- 2137482-60-9(8,8-Difluoro-4-phenylmethoxycarbonyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)

- 2138143-99-2(5-amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)

- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)

- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)

- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)

- 1214332-11-2(4-Cyano-2,5-dibromopyridine)

- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)

- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:64111-99-5)HAE

清らかである:99%

はかる:5mg

価格 ($):814.0